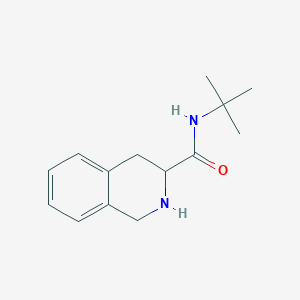

(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Description

(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS: 149182-72-9, molecular formula: C₁₄H₂₀N₂O, molecular weight: 232.33 g/mol) is a chiral tetrahydroisoquinoline derivative with a tert-butyl carboxamide substituent in the S-configuration. It serves as a critical intermediate in synthesizing HIV protease inhibitors such as Nelfinavir and Saquinavir . Key properties include:

- Melting point: 98–99°C

- Solubility: Soluble in water and lower alcohols (e.g., methanol, ethanol) .

- Stereochemistry: The S-configuration at the C3 position is essential for its biological activity and synthetic utility .

The compound is synthesized via the Pictet-Spengler reaction starting from L-phenylalanine, followed by protection/deprotection steps and amide coupling . Its tert-butyl group enhances steric bulk and lipophilicity, influencing both synthetic pathways and pharmacological behavior.

Properties

IUPAC Name |

(3S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJXRYSGXCLCFP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149182-72-9 | |

| Record name | (3S)-N-(1,1-Dimethylethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149182-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-N-tert-Butyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149182729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-N-tert-Butyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Steps

-

NCA Formation :

(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is reacted with triphosgene in dioxane under reflux (20–105°C). The reaction proceeds via cyclization to form the NCA intermediate, which preserves the (S)-configuration. -

Amidation with tert-Butylamine :

The NCA is dissolved in toluene and cooled to -70°C. Tert-butylamine (3–5 equivalents) is added dropwise to avoid dimerization, maintaining temperatures below -55°C. Gradual warming to 15–20°C facilitates amidation, yielding the crude product. -

Purification :

The mixture is extracted with water and HCl, treated with activated carbon, and basified with NaOH to pH 11. Filtration and drying yield the pure compound (>97% HPLC purity, 80% yield).

Critical Process Parameters

Alternative Synthetic Approaches

Hydrogenation of Precursors

A multi-step route referenced in Chemicalbook involves hydrogenation of a decahydroisoquinoline derivative using H₂/Pd-C. While yields are unspecified, this method highlights the versatility of catalytic hydrogenation for modifying the tetrahydroisoquinoline core.

Stereochemical Considerations

The (S)-configuration is retained by using enantiomerically pure starting materials. Racemization is avoided through low-temperature amidation (-70°C) and controlled reaction kinetics.

Industrial-Scale Optimization

Large-Scale Production

The patented process demonstrates scalability:

Chemical Reactions Analysis

Types of Reactions

(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group or the carboxamide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s binding affinity and selectivity by providing steric hindrance and electronic effects. The carboxamide group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Steric Effects : Bulky substituents (e.g., tert-butyl, diisopropylphenyl) reduce solubility but enhance metabolic stability.

- Polar Groups : The oxan-4-yl group in improves aqueous solubility due to hydrogen-bonding capacity.

- Stereochemical Impact : The S-configuration is conserved in pharmacologically active analogs (e.g., HIV drug intermediates) .

Biological Activity

(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antitumor, neuroprotective, and analgesic effects.

- Chemical Name : this compound

- CAS Number : 149182-72-9

- Molecular Formula : C14H19NO2

- Molecular Weight : 233.31 g/mol

- Purity : Typically above 97% in commercial samples

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon Cancer) | 5.2 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 3.8 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |

Studies indicate that the compound may act by inhibiting key signaling pathways involved in tumor growth and survival, such as the PI3K/Akt and MAPK pathways .

Neuroprotective Effects

Neuroprotective properties have also been reported for this compound. It has been shown to protect neuronal cells from oxidative stress and apoptosis.

| Model | Effect Observed | Reference |

|---|---|---|

| PC12 Cells | Increased cell viability under oxidative stress | |

| Mouse Model of Alzheimer’s | Reduced amyloid-beta accumulation |

The neuroprotective mechanism is believed to involve the modulation of neurotransmitter levels and reduction of neuroinflammation.

Analgesic Activity

In animal models, this compound has demonstrated analgesic effects comparable to standard analgesics.

| Model | Pain Model | Efficacy |

|---|---|---|

| Formalin Test | Significant reduction in pain score | Comparable to morphine |

| Hot Plate Test | Increased latency to withdrawal | Dose-dependent effect |

The analgesic action appears to be mediated through opioid receptor pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the isoquinoline structure can enhance potency and selectivity.

Key Findings:

- Substituent Variations : Modifications on the tert-butyl group can significantly affect lipophilicity and receptor binding affinity.

- Chirality Influence : The (S) configuration has been shown to be more biologically active than its (R) counterpart in several assays.

- Functional Group Impact : The presence of carboxamide groups enhances solubility and bioavailability .

Case Studies

Several case studies have provided insights into the therapeutic applications of this compound:

- Cancer Treatment Trials : Preclinical trials using xenograft models have shown promising results in tumor regression when administered in conjunction with established chemotherapeutics.

- Neurodegenerative Disease Models : In models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced neuroinflammation markers .

Q & A

Q. What are the standard synthetic routes for (S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the tetrahydroisoquinoline backbone via Pictet-Spengler cyclization or Bischler-Napieralski reaction .

- Step 2 : Introduction of the tert-butyl carboxamide group using coupling reagents like HOBt/DCC or HBTU in solvents such as THF or CH₂Cl₂ .

- Step 3 : Chiral resolution (if required) via enzymatic methods or chiral chromatography to isolate the (S)-enantiomer . Key purification methods include flash chromatography and recrystallization. Continuous flow chemistry has been explored to improve scalability .

Q. How is the stereochemical configuration of this compound confirmed?

- 1H/13C NMR : Assignments of proton environments (e.g., tert-butyl singlet at ~1.2 ppm) and carbon shifts confirm substituent positions .

- Optical Rotation : Specific rotation measurements ([α]D) differentiate enantiomers (e.g., [α]D = +42.2 for (S)-isomer in methanol) .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly for derivatives with complex substituents .

Q. What are the primary biological targets of this compound?

- Kappa Opioid Receptor (KOR) : Acts as a selective antagonist (e.g., JDTic analog) by binding to the receptor’s extracellular loop and transmembrane domains .

- Enzymes : Modulates activity of monoamine oxidases (MAOs) or proteases, depending on substituent groups .

- Neurotransmitter Systems : Interacts with dopamine or serotonin transporters in CNS studies .

Advanced Research Questions

Q. How can synthetic yields be optimized while maintaining enantiomeric purity?

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity during cyclization .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve coupling efficiency for carboxamide formation .

- In Situ Monitoring : Techniques like HPLC-MS track reaction progress to minimize racemization .

- Example: A 70% yield with >99% ee was achieved using HBTU/NEt₃ in THF/CH₃CN mixtures .

Q. How do structural modifications influence pharmacological activity?

SAR studies highlight critical motifs:

| Modification | Impact on Activity | Reference |

|---|---|---|

| 7-Hydroxy Group | Enhances KOR affinity (Ki < 1 nM) but reduces blood-brain barrier penetration . | |

| tert-Butyl Group | Increases metabolic stability by shielding the carboxamide from esterases . | |

| N-Substituents | Morpholine or piperazine groups improve solubility but may reduce receptor selectivity . |

Q. How can contradictions in reported biological data be resolved?

- Assay Variability : Compare functional assays (e.g., [35S]GTPγS binding vs. cAMP inhibition) to confirm target engagement .

- Metabolite Interference : Use LC-MS to identify degradation products in cell-based studies .

- Species Differences : Test analogs in humanized receptor models to validate translational relevance .

Q. What strategies are recommended for in vivo pharmacokinetic studies?

- Formulation : Use PEGylated nanoparticles to enhance bioavailability of the hydrophobic core .

- Dosing Routes : Intraperitoneal administration shows higher CNS exposure than oral in rodent models .

- Metabolic Profiling : Radiolabeled analogs (e.g., ¹⁴C-tert-butyl) track distribution and clearance .

Methodological Considerations

Q. What analytical techniques are critical for characterizing derivatives?

- HRMS : Confirms molecular weight and fragmentation patterns (e.g., m/z 232.32 for C₁₄H₂₀N₂O) .

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in complex analogs like JDTic .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability for storage optimization .

Q. How can computational modeling guide analog design?

- Docking Simulations : Predict binding poses with KOR using AutoDock Vina or Schrödinger .

- QM/MM Calculations : Optimize substituent geometry to minimize steric clashes .

- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on neuroprotective effects?

- Cell Line Variability : Primary neurons vs. immortalized lines (e.g., U87MG glioma) show differential sensitivity to oxidative stress .

- Concentration Thresholds : Neuroprotection often occurs at 10–100 µM, while toxicity emerges at >500 µM .

- Experimental Duration : Acute vs. chronic exposure models yield divergent outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.